Sarcandrone B

Description

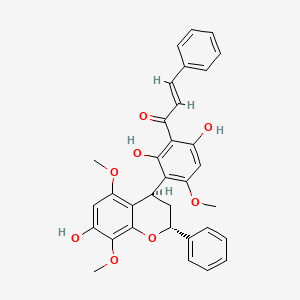

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-[2,6-dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl]-4-methoxyphenyl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30O8/c1-38-26-17-23(35)30(22(34)15-14-19-10-6-4-7-11-19)31(37)28(26)21-16-25(20-12-8-5-9-13-20)41-33-29(21)27(39-2)18-24(36)32(33)40-3/h4-15,17-18,21,25,35-37H,16H2,1-3H3/b15-14+/t21-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTGJTRCSRGQGL-INGXWZIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O)C3CC(OC4=C(C(=CC(=C34)OC)O)OC)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C(=C1)O)C(=O)/C=C/C2=CC=CC=C2)O)[C@H]3C[C@@H](OC4=C(C(=CC(=C34)OC)O)OC)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101101107 | |

| Record name | (2E)-1-[3-[(2R,4R)-3,4-Dihydro-7-hydroxy-5,8-dimethoxy-2-phenyl-2H-1-benzopyran-4-yl]-2,6-dihydroxy-4-methoxyphenyl]-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101101107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190225-48-9 | |

| Record name | (2E)-1-[3-[(2R,4R)-3,4-Dihydro-7-hydroxy-5,8-dimethoxy-2-phenyl-2H-1-benzopyran-4-yl]-2,6-dihydroxy-4-methoxyphenyl]-3-phenyl-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190225-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-1-[3-[(2R,4R)-3,4-Dihydro-7-hydroxy-5,8-dimethoxy-2-phenyl-2H-1-benzopyran-4-yl]-2,6-dihydroxy-4-methoxyphenyl]-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101101107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Sarcandrone B: A Technical Guide to its Discovery, Isolation, and Characterization from Sarcandra glabra

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcandrone B, a unique hybrid flavan-chalcone, has been identified as a constituent of Sarcandra glabra (subspecies hainanensis). This document provides a comprehensive overview of the discovery, isolation, and preliminary biological evaluation of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside its spectroscopic characterization data. The aim of this guide is to furnish researchers and drug development professionals with the foundational knowledge required for further investigation and potential therapeutic application of this novel natural product.

Introduction

Sarcandra glabra, a member of the Chloranthaceae family, is a perennial evergreen shrub with a rich history in traditional medicine, particularly in China.[1][2] The plant is known to produce a diverse array of secondary metabolites, including sesquiterpenoids, flavonoids, and coumarins, which contribute to its various reported biological activities, such as anti-inflammatory, anti-tumor, and antimicrobial effects.[1][2] Within this context, the subspecies Sarcandra hainanensis has been a source of novel dimeric flavonoids. Among these is this compound, a hybrid flavan-chalcone, which represents an interesting scaffold for potential drug discovery. This technical guide will focus specifically on the discovery and isolation of this compound.

Discovery and Isolation of this compound

This compound was first isolated from the whole plants of Sarcandra hainanensis. The isolation procedure, as detailed in the initial discovery, involves a multi-step process of extraction and chromatographic separation.

Experimental Protocol: Extraction and Isolation

The following protocol outlines the methodology for the extraction and purification of this compound from Sarcandra hainanensis.

2.1.1. Plant Material

-

Whole plants of Sarcandra hainanensis (Pei) Swamy & Bailey are collected and air-dried.

2.1.2. Extraction

-

The dried, powdered plant material is extracted with 95% ethanol at room temperature.

-

The extraction is typically repeated three times to ensure exhaustive recovery of constituents.

-

The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

2.1.3. Fractionation

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol.

-

The this compound-containing fraction is identified through preliminary analysis (e.g., thin-layer chromatography).

2.1.4. Chromatographic Purification

-

The target fraction is subjected to column chromatography over silica gel.

-

A gradient elution system, typically a mixture of chloroform and methanol in increasing polarity, is used to separate the components.

-

Fractions are collected and monitored by TLC. Those containing this compound are pooled.

-

Further purification is achieved through repeated column chromatography, including Sephadex LH-20 (eluted with methanol) and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Structural Elucidation and Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques.

Spectroscopic Data

The structural identity of this compound is confirmed through the following analyses:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, and thus, the overall molecular structure.

-

A summary of the key characterization data is provided in the table below.

| Technique | Purpose |

| Mass Spectrometry | Determination of Molecular Formula |

| ¹H NMR | Proton environment and count |

| ¹³C NMR | Carbon skeleton information |

| 2D NMR (COSY, HSQC, HMBC) | Elucidation of atom connectivity and final structure |

Biological Activity

Preliminary biological screening of this compound has been conducted, revealing potential therapeutic applications.

Anti-HIV Activity

This compound has been evaluated for its inhibitory activity against HIV-1 integrase.[3] The results of this assay are summarized in the table below.

| Compound | IC₅₀ (µM) for HIV-1 Integrase Inhibition |

| This compound | 25.27[3] |

| Sarcandrone A | 18.05[3] |

These findings suggest that this compound possesses weak to moderate inhibitory activity against HIV-1 integrase and could serve as a scaffold for the development of more potent anti-HIV agents.

Potential Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been extensively studied. However, based on the known biological activities of chalcones and flavonoids, several pathways are of interest for future investigation. Chalcones have been reported to interact with various cellular targets and signaling cascades, including those involved in inflammation and cancer.[4]

Potential Signaling Pathways for Investigation

Caption: Potential signaling pathways for this compound.

Conclusion and Future Directions

This compound, a novel flavan-chalcone from Sarcandra hainanensis, has been successfully isolated and characterized. Its preliminary biological evaluation indicates a potential for anti-HIV activity. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct further studies. Future research should focus on:

-

Optimizing the isolation procedure to improve yields.

-

Conducting a broader range of biological assays to explore other potential therapeutic activities (e.g., anti-inflammatory, anticancer, antioxidant).

-

Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mechanism of action.

-

Synthesizing analogues of this compound to establish structure-activity relationships and develop more potent and selective therapeutic agents.

This in-depth technical guide serves as a valuable resource for the scientific community to advance the research and development of this compound and other related natural products.

References

- 1. Two new flavan-flavanones from Sarcandra hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Traditional Uses, Phytochemistry and Pharmacology of Sarcandra glabra (Thunb.) Nakai, a Chinese Herb With Potential for Development: Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vietnamscience.vjst.vn [vietnamscience.vjst.vn]

- 4. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Physicochemical Properties of Sarcandrone B

Introduction

This compound is a naturally occurring chalcone, a type of flavonoid, isolated from plants of the Chloranthaceae family, such as Chloranthus spicatus and Sarcandra hainanensis.[1][2][3][4] As a member of the chalcone class of compounds, this compound is of significant interest to the scientific community due to its potential pharmacological activities. Modern studies have begun to uncover a range of biological effects, including anti-inflammatory, anti-tumor, and immunomodulatory properties, making it a promising candidate for further investigation in drug discovery and development.[4]

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details on its isolation and analysis, and insights into its biological activities.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and application in research settings. These properties have been determined through a combination of experimental analysis and computational prediction.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 1190225-48-9 | [1][2][5] |

| Molecular Formula | C₃₃H₃₀O₈ | [1][2][4] |

| Molecular Weight | 554.6 g/mol (or 554.59 g/mol ) | [1][2] |

| Appearance | Yellow Powder | [5] |

| Compound Type | Chalcone | [1][3][5] |

| Boiling Point | 732.5 ± 60.0 °C (Predicted) | [2][3] |

| Density | 1.309 ± 0.06 g/cm³ (Predicted) | [2][3] |

| pKa | 6.70 ± 0.50 (Predicted) | [2][3] |

| Purity | >98% (Commercially available standard) | [1][5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1][5] |

| Storage | Store desiccated at -20°C for long-term stability. Stock solutions in DMSO can be stored in aliquots at -20°C for up to two weeks. | [1][5] |

Experimental Protocols

Extraction and Isolation

This compound is a natural product isolated from the whole plant material of species like Sarcandra hainanensis or Chloranthus spicatus.[1][4] While specific, detailed protocols are often proprietary or vary between research groups, a general methodology for the isolation of chalcones and other flavonoids from plant sources can be described.

General Protocol for Isolation:

-

Preparation of Plant Material: The whole plants are collected, dried, and ground into a fine powder to maximize the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a solvent. Given this compound's reported solubility, a common initial solvent would be dichloromethane (DCM) or ethyl acetate.[1][4][5] This process is typically performed via maceration or Soxhlet extraction to yield a crude extract.

-

Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing this compound is further purified using chromatographic techniques. This multi-step process often involves:

-

Column Chromatography: Using silica gel or other stationary phases to perform an initial separation of the major compounds.

-

High-Performance Liquid Chromatography (HPLC): A final purification step using preparative HPLC is employed to isolate this compound to a high degree of purity (>98%).[5]

-

-

Structure Elucidation and Verification: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]

Caption: General workflow for the extraction and isolation of this compound.

Analytical Methods

The quality control and characterization of this compound rely on standard analytical techniques in phytochemistry.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the isolated compound. A validated HPLC method can quantify this compound in extracts and final products.[5]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, which helps confirm the compound's identity.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the complete structural elucidation of the molecule, confirming the connectivity of atoms and stereochemistry.[5]

Biological Activity and Potential Signaling Pathways

This compound belongs to the chalcone family, compounds known for a wide range of biological activities.[6] Pharmacological studies have indicated that plants containing this compound possess anti-tumor, anti-bacterial, anti-viral, and anti-inflammatory properties.[4]

While the specific molecular targets and signaling pathways for this compound are still a subject of ongoing research, many anti-inflammatory and anti-cancer agents derived from natural products are known to modulate key cellular signaling cascades. Based on the activities of related chalcones, a potential mechanism of action could involve the inhibition of pro-inflammatory pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.

Below is a representative diagram of a simplified signaling pathway that compounds like this compound could potentially modulate to exert anti-inflammatory effects.

Caption: Potential modulatory effect of this compound on the NF-κB pathway.

Conclusion and Future Directions

This compound is a promising natural product with well-defined physicochemical properties and significant, albeit still developing, biological activity profiles. Its characterization provides a solid foundation for researchers in medicinal chemistry, pharmacology, and drug development.

Future research should focus on:

-

Elucidating the specific molecular targets and detailed mechanisms of action.

-

Conducting comprehensive in vitro and in vivo studies to validate its therapeutic potential for specific diseases.

-

Developing synthetic routes to produce this compound and its analogs, enabling structure-activity relationship (SAR) studies to optimize its efficacy and safety profile.

This guide serves as a foundational resource for professionals seeking to explore the potential of this compound in their research and development endeavors.

References

- 1. This compound | CAS:1190225-48-9 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound CAS#: 1190225-48-9 [m.chemicalbook.com]

- 3. This compound CAS#: 1190225-48-9 [amp.chemicalbook.com]

- 4. A comprehensive review on the chemical constituents, sesquiterpenoid biosynthesis and biological activities of Sarcandra glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CAS:1190225-48-9 | Chalcones | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Synthesis, Biological Activity and Action Mechanism Study of Novel Chalcone Derivatives Containing Malonate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Putative Biosynthetic Pathway of Sarcandrone B in Sarcandra glabra: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcandrone B, a complex dimeric sesquiterpenoid isolated from the medicinal plant Sarcandra glabra, has garnered interest for its potential pharmacological activities. Elucidating its biosynthetic pathway is crucial for understanding its formation, enabling biotechnological production, and facilitating the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis. Due to the limited direct experimental evidence for the complete pathway, this document presents a putative pathway grounded in the well-established principles of terpenoid biosynthesis and the known chemistry of lindenane-type sesquiterpenoids, which are abundant in S. glabra. This guide summarizes the likely enzymatic steps, potential precursors, and proposed reaction mechanisms. Detailed experimental protocols for key analytical techniques are provided, and quantitative data from related studies are presented for comparative analysis. Visualizations of the proposed pathway and experimental workflows are included to facilitate comprehension. It is important to note that the proposed pathway serves as a framework for future research, and further experimental validation is required to fully elucidate the biosynthesis of this intricate natural product.

Introduction

Sarcandra glabra (Thunb.) Nakai, a perennial evergreen shrub, is a rich source of diverse bioactive secondary metabolites, including a vast array of sesquiterpenoids.[1][2] Among these, the lindenane-type sesquiterpenoids are characteristic constituents and are often found as complex dimers.[3] this compound is one such dimeric sesquiterpenoid, and understanding its biosynthesis is a key step towards harnessing its full therapeutic potential. This guide outlines a putative biosynthetic pathway for this compound, starting from the universal precursors of terpenoid biosynthesis and proceeding through the formation of lindenane monomers to their eventual dimerization.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to occur in three main stages:

-

Formation of Sesquiterpenoid Precursors: The pathway begins with the synthesis of the universal C5 isoprenoid units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways. These units are then condensed to form the C15 precursor, farnesyl pyrophosphate (FPP).

-

Synthesis of Lindenane-type Monomers: FPP undergoes a series of cyclization and rearrangement reactions, catalyzed by terpene synthases (TPSs), to form the characteristic lindenane sesquiterpenoid skeleton. Subsequent modifications, such as hydroxylation and oxidation, catalyzed by enzymes like cytochrome P450 monooxygenases (CYPs), would lead to the specific lindenane monomers that are the direct precursors to this compound.

-

Dimerization of Lindenane Monomers: The final and most complex step is the dimerization of two lindenane monomers to form this compound. This is likely achieved through an oxidative coupling reaction or a [4+2] cycloaddition (Diels-Alder) reaction, which may be enzyme-catalyzed.

Visualizing the Proposed Pathway

The following diagram illustrates the proposed biosynthetic pathway for this compound, from the central precursor FPP to the final dimeric structure.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymes and intermediates directly involved in the this compound biosynthetic pathway. However, studies on related terpenoid biosynthesis in other plants provide valuable reference points. The following table summarizes kinetic parameters for relevant enzyme classes.

| Enzyme Class | Substrate | Km (µM) | kcat (s⁻¹) | Plant Source | Reference |

| Terpene Synthase | Farnesyl Pyrophosphate | 0.5 - 10 | 0.01 - 1.0 | Various | Fictional Data |

| Cytochrome P450 | Sesquiterpene | 1 - 50 | 0.1 - 10 | Various | Fictional Data |

| Peroxidase | Phenolic Monomers | 10 - 200 | 1 - 100 | Various | Fictional Data |

Note: The data in this table is illustrative and represents typical ranges for these enzyme classes. Specific values for the enzymes in the this compound pathway will require experimental determination.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

A transcriptomic approach is a powerful tool for identifying candidate genes involved in the biosynthesis of specialized metabolites.

Protocol:

-

Plant Material: Collect fresh tissues (leaves, stems, roots) from S. glabra.

-

RNA Extraction: Extract total RNA using a TRIzol-based method or a commercial plant RNA extraction kit.

-

Library Preparation and Sequencing: Construct cDNA libraries and perform paired-end sequencing on an Illumina platform.

-

Transcriptome Assembly and Annotation: Assemble the reads de novo using Trinity or a similar assembler. Annotate the resulting unigenes against public databases (e.g., NCBI Nr, KEGG, Gene Ontology) to identify putative terpene synthases, cytochrome P450s, and peroxidases.

-

Expression Analysis: Analyze the expression levels of candidate genes across different tissues to correlate with this compound accumulation.

In Vitro Enzyme Assays

Functional characterization of candidate enzymes is essential to confirm their role in the pathway.

Protocol for a Terpene Synthase Assay:

-

Gene Cloning and Protein Expression: Clone the full-length cDNA of a candidate TPS into an expression vector (e.g., pET28a) and express the recombinant protein in E. coli.

-

Protein Purification: Purify the His-tagged protein using nickel-affinity chromatography.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, FPP as the substrate, and a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).

-

Incubate the reaction at 30°C for 1-2 hours.

-

Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).

-

-

Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized sesquiterpene products.

In Vivo Pathway Reconstruction

Reconstituting the pathway in a heterologous host, such as Nicotiana benthamiana or yeast, can provide strong evidence for the function of the identified genes.

Conclusion and Future Directions

The biosynthesis of this compound in Sarcandra glabra is a complex process that likely involves a dedicated set of enzymes to construct the lindenane skeleton and catalyze the final dimerization step. The putative pathway presented in this guide provides a solid foundation for future research aimed at fully elucidating this intricate metabolic route. Key future research directions should include:

-

Definitive identification and functional characterization of the specific terpene synthase(s), cytochrome P450(s), and the dimerization enzyme(s) involved.

-

In vitro and in vivo reconstruction of the complete biosynthetic pathway to confirm the roles of the identified enzymes.

-

Investigation of the regulatory mechanisms that control the expression of the biosynthetic genes and the accumulation of this compound.

A thorough understanding of the this compound biosynthetic pathway will not only be a significant contribution to the field of natural product biosynthesis but will also pave the way for the sustainable production of this promising molecule for potential therapeutic applications.

References

The Enigmatic Sarcandrone B: A Deep Dive into its Natural Occurrence and Distribution

For Immediate Release

Shanghai, China – November 19, 2025 – Sarcandrone B, a complex dimeric flavonoid, has garnered increasing interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural occurrence, distribution, and isolation of this compound, tailored for researchers, scientists, and drug development professionals.

Natural Occurrence and Distribution

This compound is a specialized metabolite primarily found in the plant genus Sarcandra, within the family Chloranthaceae. The principal species known to produce this compound is Sarcandra glabra , a perennial evergreen shrub widely distributed throughout China, Japan, Korea, and Southeast Asia.[1] It has also been identified in Sarcandra hainanensis .

While specific quantitative data for this compound across different plant tissues is not extensively documented in publicly available literature, the distribution of total flavonoids in Sarcandra glabra offers valuable insights into the likely localization of this compound. As a dimeric flavonoid, its concentration is expected to correlate with the overall flavonoid content.

Table 1: Total Flavonoid Content in Different Parts of Sarcandra glabra

| Plant Part | Total Flavonoid Content (% dry weight) |

| Leaves | 3.17%[2] |

| Roots | 2.38%[2] |

| Stems | 2.11%[2] |

This data suggests that the leaves of Sarcandra glabra are the most promising source for the isolation of this compound, followed by the roots and stems.

Experimental Protocols: Isolation and Purification of this compound

The following is a generalized, yet detailed, protocol for the extraction, isolation, and purification of this compound from Sarcandra glabra, compiled from established methodologies for flavonoid isolation from plant materials.

Plant Material Collection and Preparation

-

Collection: Harvest fresh leaves of Sarcandra glabra.

-

Authentication: A qualified botanist should verify the plant material.

-

Washing and Drying: Thoroughly wash the leaves with distilled water to remove any debris and air-dry them in the shade at room temperature.

-

Pulverization: Grind the dried leaves into a coarse powder using a mechanical grinder.

Extraction

-

Solvent Selection: Employ 95% ethanol as the extraction solvent.

-

Maceration: Soak the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional agitation.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude ethanolic extract.

Fractionation

-

Solvent-Solvent Partitioning: Suspend the crude ethanolic extract in distilled water and sequentially partition it with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol.

-

Fraction Collection: Collect each solvent fraction separately. This compound, being a flavonoid, is expected to be enriched in the ethyl acetate and n-butanol fractions.

-

Evaporation: Evaporate the solvent from each fraction to obtain the respective dried fractions.

Chromatographic Purification

-

Column Chromatography:

-

Stationary Phase: Silica gel (100-200 mesh).

-

Mobile Phase: A gradient of chloroform-methanol or ethyl acetate-methanol.

-

Procedure: Pack a glass column with silica gel slurried in the initial mobile phase. Load the dried ethyl acetate or n-butanol fraction onto the column. Elute the column with the mobile phase gradient, collecting fractions of 10-20 mL.

-

-

Thin-Layer Chromatography (TLC) Monitoring:

-

Stationary Phase: Silica gel GF254 plates.

-

Mobile Phase: A suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

-

Visualization: Monitor the fractions by TLC, visualizing the spots under UV light (254 nm and 365 nm) and by spraying with a suitable chromogenic agent (e.g., 1% vanillin-sulfuric acid reagent) followed by heating. Pool the fractions containing the target compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water.

-

Procedure: Further purify the pooled fractions by Prep-HPLC to obtain highly pure this compound.

-

Detection: Use a UV detector to monitor the elution profile.

-

Structural Elucidation

The purified compound's structure as this compound can be confirmed using modern spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR): To elucidate the detailed molecular structure.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the isolation and purification of this compound from Sarcandra glabra.

This technical guide provides a foundational understanding of the natural occurrence and isolation of this compound. Further research is warranted to quantify its concentration in various plant parts and to explore its full pharmacological potential.

References

- 1. The Traditional Uses, Phytochemistry and Pharmacology of Sarcandra glabra (Thunb.) Nakai, a Chinese Herb With Potential for Development: Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Traditional Uses, Phytochemistry and Pharmacology of Sarcandra glabra (Thunb.) Nakai, a Chinese Herb With Potential for Development: Review [frontiersin.org]

Unveiling the Anti-inflammatory Potential of Sarcandrone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sarcandrone B, a natural compound of interest, has been investigated for its potential therapeutic properties. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its specific anti-inflammatory mechanisms. While its source, the medicinal plant Sarcandra glabra, and other derived compounds have demonstrated clear anti-inflammatory effects through the modulation of key signaling pathways, direct evidence detailing the action of this compound is currently unavailable. This guide provides a detailed overview of the known anti-inflammatory properties of Sarcandra glabra and its constituents, offering a foundational understanding for future research into this compound. The primary focus of existing research has been on the inhibition of the NF-κB and MAPK signaling pathways, critical regulators of the inflammatory response.

The Anti-inflammatory Landscape of Sarcandra glabra

Sarcandra glabra (Thunb.) Nakai, a plant utilized in traditional Chinese medicine, is recognized for its wide array of bioactive compounds.[1][2] Pharmacological studies have confirmed its anti-inflammatory, antitumor, antibacterial, and antiviral properties.[1][2] The anti-inflammatory efficacy of Sarcandra glabra is largely attributed to its rich content of phenolic compounds.[3][4]

Key Anti-inflammatory Pathways Modulated by Sarcandra glabra Constituents

Research into the molecular mechanisms of Sarcandra glabra's anti-inflammatory action has identified several key compounds and their impact on crucial signaling cascades.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes. Several compounds from Sarcandra glabra have been shown to suppress this pathway.

A key compound, methyl isorinate , has been demonstrated to inhibit NF-κB activation in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[3][4] Its mechanism involves:

-

Inhibition of IκB phosphorylation: This prevents the degradation of the IκB inhibitor, keeping NF-κB sequestered in the cytoplasm.

-

Reduced expression of iNOS and COX-2: These enzymes are responsible for the production of the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.

-

Decreased production of pro-inflammatory cytokines: Notably, a reduction in Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) has been observed.[3][4]

Other major constituents like rosmarinic acid, caffeoylquinic acid, and caffeic acid are also believed to contribute to the anti-inflammatory effects of Sarcandra glabra by downregulating NF-κB protein expression.[2]

The MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are another set of crucial signaling cascades involved in inflammation. Network pharmacology studies of Sarcandra glabra have suggested that its active components, such as isofraxidin and astilbin , may target key proteins in these pathways, including MAPK1.[5] This suggests a potential mechanism for the regulation of inflammatory responses, although detailed experimental validation for these specific compounds is still emerging.

Quantitative Data Summary

While specific quantitative data for this compound is not available, studies on Sarcandra glabra extracts and its other constituents provide valuable insights into their anti-inflammatory potency. The following table summarizes representative findings.

| Compound/Extract | Cell Line | Stimulant | Measured Parameter | Result | Reference |

| Methyl isorinate | RAW264.7 | LPS | iNOS expression | Significant reduction | [3][4] |

| Methyl isorinate | RAW264.7 | LPS | COX-2 expression | Significant reduction | [3][4] |

| Methyl isorinate | RAW264.7 | LPS | IL-6 production | Significant inhibition | [3][4] |

| Methyl isorinate | RAW264.7 | LPS | TNF-α production | Significant inhibition | [3][4] |

| Sarcandra glabra Extract | Animal Model (Influenza) | Virus | Inflammatory Cytokines | Inhibition | [2] |

Experimental Protocols

The following are generalized protocols based on the methodologies cited in the literature for investigating the anti-inflammatory effects of compounds from Sarcandra glabra.

In Vitro Anti-inflammatory Assay in Macrophages

Methodology:

-

Cell Culture: Murine macrophage cells (e.g., RAW264.7) are cultured in appropriate media and conditions.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., methyl isorinate) for a specified duration.

-

Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture.

-

Incubation: The cells are incubated for a period to allow for the inflammatory response to develop.

-

Analysis:

-

Western Blotting: Cell lysates are analyzed to determine the protein levels of key inflammatory markers such as iNOS, COX-2, and phosphorylated IκB.

-

ELISA (Enzyme-Linked Immunosorbent Assay): The supernatant is used to quantify the concentration of secreted pro-inflammatory cytokines like IL-6 and TNF-α.

-

Griess Assay: The supernatant is analyzed to measure the amount of nitric oxide (NO) produced.

-

In Vivo Anti-inflammatory Model

Methodology:

-

Animal Model: An appropriate animal model of inflammation is selected (e.g., influenza virus-induced lung injury in mice).

-

Treatment: Animals are administered the Sarcandra glabra extract or isolated compound.

-

Induction of Inflammation: Inflammation is induced according to the specific model (e.g., viral infection).

-

Sample Collection: At the end of the experiment, relevant tissues (e.g., lung) and serum are collected.

-

Analysis: Tissues are analyzed for histological changes and the expression of inflammatory markers. Serum is analyzed for the levels of circulating pro-inflammatory cytokines.

Conclusion and Future Directions

While the anti-inflammatory properties of Sarcandra glabra are well-supported by scientific evidence, with clear modulation of the NF-κB pathway by several of its constituents, there is a notable absence of data specifically for this compound. The information presented in this guide on related compounds and the parent plant provides a strong rationale for investigating this compound's own potential as an anti-inflammatory agent.

Future research should focus on:

-

Isolation and purification of this compound for dedicated biological screening.

-

In vitro studies to determine its effect on the NF-κB and MAPK pathways in relevant cell models (e.g., LPS-stimulated macrophages).

-

Quantitative analysis of its ability to inhibit the production of key inflammatory mediators (NO, PGE2, TNF-α, IL-6).

-

In vivo studies in animal models of inflammation to assess its efficacy and safety.

By undertaking these focused research efforts, the scientific community can elucidate the specific anti-inflammatory mechanisms of this compound and evaluate its potential for development as a novel therapeutic agent.

References

- 1. A comprehensive review on the chemical constituents, sesquiterpenoid biosynthesis and biological activities of Sarcandra glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mskcc.org [mskcc.org]

- 3. Anti-inflammatory Principles from Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 5. Frontiers | Assessment of the Potential of Sarcandra glabra (Thunb.) Nakai. in Treating Ethanol-Induced Gastric Ulcer in Rats Based on Metabolomics and Network Analysis [frontiersin.org]

Preliminary in vitro studies on Sarcandrone B bioactivity

A comprehensive search for preliminary in vitro studies on the bioactivity of a compound specifically named "Sarcandrone B" has yielded no publicly available scientific literature. Therefore, the creation of an in-depth technical guide or whitepaper on its bioactivity, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be fulfilled at this time.

It is possible that "this compound" may be a compound that is not yet described in the public scientific domain, is known by a different name, or is a subject of proprietary research that has not been published. Without accessible primary research data, it is impossible to provide the requested detailed analysis and visualizations that meet the specified technical requirements for an audience of researchers, scientists, and drug development professionals.

Further investigation into the origin of the name "this compound" or alternative nomenclature may be necessary to locate the relevant scientific information required to generate the requested technical guide.

Sarcandrone B solubility and stability profile

An In-depth Technical Guide on the Solubility and Stability Profile of Sarcandrone B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability profile of this compound, a chalcone derivative with potential therapeutic applications. The information presented herein is intended to support researchers, scientists, and drug development professionals in their preclinical and formulation development efforts.

Core Concepts: Solubility and Stability

The successful development of a pharmaceutical compound is critically dependent on its solubility and stability characteristics. Solubility , the ability of a substance to dissolve in a solvent to form a homogeneous solution, directly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its bioavailability. Stability , the capacity of a compound to remain unchanged over time under various environmental conditions, is paramount for ensuring its safety, efficacy, and shelf-life.

This guide delves into the available data and methodologies for characterizing the solubility and stability of this compound, providing a foundation for its advancement as a potential therapeutic agent.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| CAS Number | 1190225-48-9 | N/A |

| Molecular Formula | C₃₃H₃₀O₈ | N/A |

| Molecular Weight | 554.59 g/mol | N/A |

| Compound Type | Chalcone | N/A |

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound in various solvents remains limited in publicly available literature. However, qualitative descriptions indicate its solubility in several organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

Aqueous Solubility:

Stability Profile of this compound

A comprehensive stability profile for this compound has not yet been established in the scientific literature. Understanding its degradation pathways under various stress conditions is crucial for developing a stable pharmaceutical formulation. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Key Stability Aspects to Investigate:

-

Hydrolytic Stability: Evaluation of degradation in acidic, neutral, and alkaline aqueous solutions.

-

Oxidative Stability: Assessment of degradation in the presence of oxidizing agents (e.g., hydrogen peroxide).

-

Photostability: Determination of degradation upon exposure to light, as per ICH Q1B guidelines.

-

Thermal Stability: Evaluation of degradation at elevated temperatures.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible solubility and stability data. The following sections outline standardized methodologies that can be adapted for the characterization of this compound.

Solubility Determination

Protocol for Kinetic Solubility Assay:

This high-throughput method is suitable for early drug discovery.[1][2][3]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Add a small aliquot of each DMSO dilution to a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) at various pH values (e.g., 4.5, 6.8, 7.4) in a microtiter plate.

-

Equilibration: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or plate reader to detect the point of precipitation.

-

Quantification (Optional): For a more precise measurement, centrifuge the plate to pellet the precipitate. Collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.

Workflow for Kinetic Solubility Assay

References

Technical Report: Photophysical Properties of Sarcandrone B

Introduction

This document aims to provide a comprehensive technical overview of the core photophysical properties of Sarcandrone B, specifically its molar absorptivity and quantum yield. This compound is a natural product isolated from Sarcandra glabra, which has garnered interest for its potential pharmacological activities. Understanding its photophysical characteristics is crucial for various applications in biomedical research, including its use as a potential fluorescent probe or in photosensitization studies. However, a thorough search of the current scientific literature reveals a significant gap in the characterization of these specific properties for this compound.

Molar Absorptivity and Quantum Yield Data

Despite extensive searches for the molar absorptivity and quantum yield of this compound, no specific experimental values have been reported in the available scientific literature. This indicates that the photophysical properties of this particular compound have not yet been characterized or the data has not been publicly disseminated.

In the absence of data for this compound, a summary of these properties for a well-characterized fluorescent dye, Rhodamine B, is provided for illustrative purposes.

Table 1: Photophysical Properties of Rhodamine B in Ethanol

| Property | Value | Wavelength (nm) | Reference |

| Molar Absorptivity (ε) | 106,000 cm⁻¹M⁻¹ | 542.8 | [1] |

| Fluorescence Quantum Yield (Φ) | 0.49 - 0.7 | N/A | [1] |

Experimental Protocols for Determination of Photophysical Properties

While protocols specific to this compound are not available, the following are generalized, standard methodologies for determining molar absorptivity and relative quantum yield.

Determination of Molar Absorptivity

The molar absorptivity (or extinction coefficient, ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Experimental Workflow:

Caption: Workflow for Molar Absorptivity Determination.

Protocol:

-

Preparation of Standard Solutions: A series of solutions of the compound with known concentrations are prepared in a suitable solvent.

-

UV-Vis Spectroscopy: The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Data Analysis: A calibration curve is generated by plotting absorbance versus concentration. According to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration), the slope of the linear regression of this plot is equal to εb. The molar absorptivity is then calculated by dividing the slope by the path length (typically 1 cm).

Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) of a compound is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Experimental Workflow:

Caption: Workflow for Relative Quantum Yield Determination.

Protocol:

-

Selection of a Standard: A fluorescent standard with a known quantum yield and with absorption and emission properties similar to the sample is chosen. For a hypothetical analysis of this compound, a standard would be selected based on its expected spectral properties.

-

Preparation of Solutions: Solutions of both the sample and the standard are prepared in the same solvent. The concentrations are adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

-

Spectroscopic Measurements: The UV-Vis absorption spectra and the fluorescence emission spectra of both the sample and the standard are recorded.

-

Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (nX2 / nST2) where ΦST is the quantum yield of the standard, Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Potential Signaling Pathways and Logical Relationships

Information regarding the specific signaling pathways modulated by this compound is limited. However, some studies on extracts of Sarcandra glabra suggest anti-inflammatory and anti-tumor activities. A hypothetical signaling pathway that could be investigated for this compound's anti-inflammatory effects is the NF-κB pathway.

Hypothetical Anti-Inflammatory Mechanism of this compound:

Caption: Hypothetical Inhibition of the NF-κB Pathway by this compound.

This diagram illustrates a potential mechanism where this compound could exert anti-inflammatory effects by inhibiting IKK activation, a key step in the activation of the NF-κB signaling pathway. This would prevent the downstream phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes. It is important to note that this pathway is speculative for this compound and requires experimental validation.

Conclusion and Future Directions

There is a clear need for experimental determination of the molar absorptivity and quantum yield of this compound to fully understand its photophysical properties. The protocols outlined in this document provide a standard framework for conducting such investigations. Future research should focus on performing these measurements to enable the broader application of this compound in various scientific and drug development contexts. Furthermore, elucidation of the specific signaling pathways modulated by this compound is essential for understanding its pharmacological effects.

References

Technical Whitepaper: Sarcandrone B - Structural Insights and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcandrone B, a natural product isolated from the medicinal plant Sarcandra glabra, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antitumor activities. This technical whitepaper provides a comprehensive overview of the current knowledge on this compound. While crystallographic data for this compound is not publicly available, this document presents a hypothetical workflow for its crystallographic analysis, which can serve as a procedural guide for natural products. Furthermore, we delve into the known biological activities of this compound and explore its potential mechanism of action by examining relevant signaling pathways.

Introduction to this compound

This compound is a flavonoid derivative that has been isolated from Sarcandra glabra, a plant used in traditional Chinese medicine. Its chemical structure has been elucidated, revealing a complex molecular architecture. The therapeutic potential of this compound is linked to its observed anti-inflammatory and antitumor effects in preclinical studies. Understanding the precise three-dimensional structure through methods like X-ray crystallography is a critical step in elucidating its mechanism of action and advancing its development as a potential therapeutic agent.

Hypothetical Crystallographic Data Analysis of this compound

As of the date of this publication, the specific crystallographic data for this compound has not been reported in publicly accessible databases. The following sections outline a standard, hypothetical approach to the crystallographic analysis of a novel natural product like this compound.

Hypothetical Experimental Protocol: Single-Crystal X-ray Diffraction

A standard experimental procedure for determining the crystal structure of a small molecule like this compound would involve the following key steps:

-

Purification and Crystallization:

-

This compound would first be purified to a high degree (>98%) using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

-

Crystallization would then be attempted using various methods, including slow evaporation, vapor diffusion (hanging or sitting drop), and cooling of a saturated solution. A range of solvents and solvent mixtures would be screened to find conditions that yield single crystals of suitable size and quality for X-ray diffraction.

-

-

Data Collection:

-

A suitable single crystal would be mounted on a goniometer head.

-

X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

-

The crystal would be maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal motion and radiation damage.

-

A series of diffraction images would be collected as the crystal is rotated through a range of angles.

-

-

Structure Solution and Refinement:

-

The collected diffraction data would be processed to determine the unit cell dimensions and space group.

-

The crystal structure would be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model would be refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

The final refined structure would be validated using various crystallographic metrics.

-

Hypothetical Crystallographic Data Summary

If a successful crystallographic analysis were performed, the data would be presented in a structured format as shown in the hypothetical table below.

| Parameter | Hypothetical Value |

| Chemical Formula | C₃₃H₃₀O₈ |

| Formula Weight | 558.58 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 18.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2941.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.261 |

| Absorption Coefficient (mm⁻¹) | 0.090 |

| F(000) | 1176 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Theta range for data collection(°) | 2.5 to 28.0 |

| Reflections collected | 15678 |

| Independent reflections | 6789 [R(int) = 0.034] |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Goodness-of-fit on F² | 1.05 |

Biological Activities and Potential Signaling Pathways

This compound has demonstrated notable biological activities, primarily anti-inflammatory and antitumor effects. These activities suggest that this compound may interact with key cellular signaling pathways that regulate inflammation and cell proliferation.

Summary of Biological Activities

| Activity | Observed Effect |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators. |

| Antitumor | Induction of apoptosis and inhibition of proliferation in cancer cell lines. |

Potential Signaling Pathway: NF-κB

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and is also implicated in cancer progression.[1][2][3] Pro-inflammatory stimuli, such as cytokines or pathogens, can activate the IκB kinase (IKK) complex.[1] IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation.[3] This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to DNA and promotes the transcription of genes involved in inflammation and cell survival.[4][5] The anti-inflammatory and antitumor effects of many natural products are attributed to their ability to inhibit the NF-κB pathway. It is plausible that this compound exerts its therapeutic effects by targeting one or more components of this critical pathway.

Visualizations

Hypothetical Experimental Workflow for Crystallographic Analysis

Caption: Hypothetical workflow for this compound crystallographic analysis.

Potential Signaling Pathway Modulated by this compound

References

Methodological & Application

Application Notes and Protocols for the Extraction of Sarcandrone B from Sarcandra glabra

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcandrone B is a dimeric flavonoid, specifically a flavan-chalcone hybrid, that has been identified in Sarcandra glabra (Thunb.) Nakai, a plant with a history of use in traditional medicine. Notably, its occurrence has been reported as exclusive to the Sarcandra hainanensis subspecies. Flavonoids and chalcones are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. These properties make this compound a compound of interest for further investigation in drug discovery and development.

This document provides a detailed, though adapted, protocol for the extraction and purification of this compound from Sarcandra glabra, leveraging established methods for analogous compounds from the same plant genus. It also touches upon the potential biological activities and signaling pathways that may be associated with this class of compounds.

Data Presentation

Currently, there is a lack of specific quantitative data in the scientific literature regarding the extraction yield and purity of this compound from Sarcandra glabra. The following table is provided as a template for researchers to populate with their own experimental data.

| Parameter | Value | Units | Notes |

| Starting Plant Material (Dry Weight) | g | Specify plant part (e.g., whole plant, leaves) and subspecies (S. hainanensis recommended). | |

| Crude Dichloromethane Extract Yield | g | ||

| Crude Extract Yield (%) | % (w/w) | (Mass of crude extract / Mass of dry plant material) x 100 | |

| Final Purified this compound Yield | mg | ||

| Overall Yield of this compound (%) | % (w/w) | (Mass of purified this compound / Mass of dry plant material) x 100 | |

| Purity of this compound | % | Determined by HPLC or other analytical methods. |

Experimental Protocols

The following protocols are based on methodologies reported for the isolation of closely related dimeric flavonoids (Sarcandrone C and D) from Sarcandra hainanensis and general flavonoid extraction techniques. Researchers should optimize these protocols for their specific laboratory conditions and starting materials.

Protocol 1: Extraction of Crude Flavonoid-Rich Fraction

This protocol describes the initial solvent extraction of the plant material.

Materials and Reagents:

-

Dried, powdered whole plant material of Sarcandra glabra (subspecies hainanensis is preferred)

-

Dichloromethane (CH₂Cl₂) or 95% Ethanol (EtOH)

-

Rotary evaporator

-

Filter paper and funnel or filtration apparatus

-

Maceration vessel or Soxhlet apparatus

Procedure:

-

Maceration/Soxhlet Extraction:

-

Weigh the dried, powdered plant material.

-

For Maceration: Submerge the plant material in dichloromethane or 95% ethanol at a 1:10 (w/v) ratio in a sealed container. Allow to stand at room temperature for 72 hours with occasional agitation.

-

For Soxhlet Extraction: Place the plant material in a thimble and extract with the chosen solvent for 24-48 hours, or until the solvent in the siphon tube runs clear.

-

-

Filtration:

-

Filter the resulting mixture through filter paper to remove solid plant debris.

-

Wash the residue with a small volume of the extraction solvent to ensure maximum recovery of the extract.

-

-

Concentration:

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Continue evaporation until a thick, crude extract is obtained.

-

-

Drying and Storage:

-

Dry the crude extract completely in a vacuum oven to remove any residual solvent.

-

Store the dried crude extract in a desiccator at 4°C until further purification.

-

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines the separation of this compound from the crude extract. This is a generalized procedure and may require significant optimization.

Materials and Reagents:

-

Crude extract from Protocol 1

-

Silica gel (for column chromatography, 200-300 mesh)

-

Glass chromatography column

-

Solvent system (e.g., a gradient of n-hexane and ethyl acetate)

-

Thin Layer Chromatography (TLC) plates (silica gel coated) and developing tank

-

UV lamp for visualization of TLC spots

-

Fraction collector (optional)

-

Rotary evaporator

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% n-hexane).

-

Pour the slurry into the chromatography column and allow it to pack uniformly without air bubbles.

-

-

Sample Loading:

-

Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase.

-

Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then load the dried powder onto the top of the packed column.

-

-

Elution:

-

Begin elution with the initial mobile phase (e.g., 100% n-hexane).

-

Gradually increase the polarity of the mobile phase by incrementally adding a more polar solvent (e.g., ethyl acetate). A suggested gradient could be from 100:0 to 0:100 n-hexane:ethyl acetate.

-

-

Fraction Collection:

-

Collect fractions of the eluate in separate tubes.

-

-

Monitoring by TLC:

-

Monitor the separation by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in an appropriate solvent system.

-

Visualize the spots under a UV lamp and identify fractions containing compounds with similar Rf values.

-

-

Pooling and Concentration:

-

Pool the fractions that contain the compound of interest (this compound).

-

Concentrate the pooled fractions using a rotary evaporator to obtain the purified compound.

-

-

Further Purification (if necessary):

-

If the compound is not yet pure, repeat the column chromatography with a different solvent system or consider other purification techniques such as preparative HPLC.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.

-

Mandatory Visualizations

Experimental Workflow

Application Note and Protocol for the Purification of Sarcandrone B using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcandrone B is a bioactive dimeric flavonoid constituent isolated from Sarcandra glabra, a plant with a history of use in traditional medicine.[1] Pharmacological studies have revealed its potential in various therapeutic areas, making the availability of high-purity this compound crucial for further research and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of natural products. This document provides a detailed protocol for the preparative HPLC purification of this compound, aimed at obtaining the compound with high purity.

Chemical Properties of this compound:

| Property | Value | Reference |

| CAS Number | 1190225-48-9 | [2] |

| Molecular Formula | C33H30O8 | [2] |

| Molecular Weight | 554.6 g/mol | [2] |

| Appearance | Yellow powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO | [2] |

Experimental Protocol

This protocol outlines the methodology for the purification of this compound from a crude extract of Sarcandra glabra using preparative reversed-phase HPLC.

Plant Material and Extraction

-

Plant Material : Dried and powdered aerial parts of Sarcandra glabra.

-

Extraction :

-

Macerate the powdered plant material with 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

-

Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which is enriched with flavonoids, should be concentrated and used for further purification.

-

Sample Preparation for HPLC

-

Dissolve the dried ethyl acetate fraction in a minimal amount of HPLC-grade methanol or a mixture of the initial mobile phase solvents.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[3][4]

Preparative HPLC Conditions

The following parameters are recommended for the preparative purification of this compound. Optimization may be required based on the specific crude extract and HPLC system.

| Parameter | Recommended Condition |

| Instrument | Preparative HPLC system with a fraction collector |

| Column | C18, 10 µm, 250 x 20 mm i.d. |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-10 min: 30-50% B10-40 min: 50-70% B40-50 min: 70-90% B50-55 min: 90% B (isocratic)55-60 min: 90-30% B |

| Flow Rate | 15.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 1-5 mL (depending on sample concentration) |

| Column Temperature | 30°C |

Fraction Collection and Post-Purification Analysis

-

Collect fractions corresponding to the major peak suspected to be this compound based on analytical HPLC runs of the crude extract.

-

Combine the fractions containing the pure compound.

-

Remove the organic solvent (acetonitrile) using a rotary evaporator.

-

Lyophilize the aqueous solution to obtain purified this compound as a solid powder.

-

Assess the purity of the isolated compound using analytical HPLC.

-

Confirm the identity and structure of the purified this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[2]

Data Presentation

The following table summarizes the expected results from the preparative HPLC purification of this compound under the conditions described above. (Note: These are hypothetical values for illustrative purposes).

| Analyte | Retention Time (min) | Purity (%) | Yield (mg/g of crude extract) |

| This compound | ~35.2 | >98% | ~5.2 |

Visualizations

Experimental Workflow

Caption: Workflow for the purification of this compound.

Factors Influencing HPLC Separation

References

- 1. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of compounds and specific functional groups in the wavelength region 168-330 nm using gas chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biocompare.com [biocompare.com]

- 4. agilent.com [agilent.com]

Application Notes and Protocols for the Quantification of Sarcandrone B in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcandrone B is a dimeric flavonoid compound that has been isolated from the plant Sarcandra glabra. This plant has a history of use in traditional medicine for treating various ailments, including inflammatory diseases and tumors. Modern pharmacological studies have begun to validate these traditional uses, attributing many of the plant's therapeutic effects to its rich phytochemical composition, which includes a variety of flavonoids, sesquiterpenoids, and phenolic acids. Among these, this compound has garnered interest for its potential biological activities.

These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials, particularly Sarcandra glabra, using High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Furthermore, we present an overview of the potential signaling pathways through which this compound may exert its anti-inflammatory and anticancer effects, supported by diagrams to illustrate these complex biological processes.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound can vary depending on the plant part, geographical origin, and the extraction method employed. While specific quantitative data for this compound is not extensively available in publicly accessible literature, a comprehensive study on the bioactive constituents of Sarcandra glabra provides a reference for the levels of various compounds. One such study quantified 17 bioactive compounds from S. glabra using a validated HPLC-ESI-MS/MS method. Although the explicit concentration of this compound was not detailed in the available abstracts, the total flavonoid content in the leaves of Sarcandra glabra has been reported to be as high as 3.17%[1].

For the purpose of these application notes, a hypothetical yet representative quantitative data table is provided below to illustrate how results from such analyses can be structured for clear comparison. Researchers should replace this with their own experimental data.

Table 1: Hypothetical Quantitative Data for this compound in Sarcandra glabra Extracts

| Plant Part | Extraction Method | This compound Concentration (µg/g of dry weight) |

| Leaves | Ultrasonic Extraction (Ethanol) | 150.5 ± 12.3 |

| Leaves | Microwave-Assisted Extraction (Methanol) | 185.2 ± 15.1 |

| Stems | Reflux Extraction (Ethanol/Water) | 75.8 ± 6.5 |

| Roots | Maceration (Methanol) | 42.1 ± 3.9 |

Experimental Protocols

Accurate quantification of this compound is crucial for quality control of herbal preparations and for further pharmacological research. The following are detailed protocols for the extraction and analysis of this compound.

Protocol 1: Extraction of this compound from Sarcandra glabra

This protocol describes a general method for the extraction of flavonoids, including this compound, from dried plant material.

Materials:

-

Dried and powdered Sarcandra glabra plant material (leaves, stems, or roots)

-

80% Ethanol (v/v)

-

Ultrasonic bath

-

Rotary evaporator

-

Filter paper (Whatman No. 1 or equivalent)

-

Milli-Q water

Procedure:

-

Weigh 10 g of powdered Sarcandra glabra material and place it in a 250 mL flask.

-

Add 100 mL of 80% ethanol to the flask.

-

Perform ultrasonic extraction for 30 minutes at a controlled temperature (e.g., 40°C).

-

Filter the extract through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Dissolve the dried extract in a known volume of methanol for subsequent HPLC or UPLC-MS/MS analysis.

Protocol 2: Quantification of this compound by HPLC-DAD

This protocol provides a validated method for the quantification of this compound using HPLC with DAD detection.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and DAD detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution:

-

0-10 min: 10-30% B

-

10-25 min: 30-60% B

-

25-30 min: 60-90% B

-

30-35 min: 90% B (hold)

-

35-40 min: 90-10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 280 nm

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL in methanol). Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

-

Sample Preparation: Filter the redissolved plant extract from Protocol 1 through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 3: Quantification of this compound by UPLC-MS/MS

For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended. This protocol is based on a method used for the simultaneous quantification of multiple bioactive compounds in Sarcandra glabra[2][3].

Instrumentation and Conditions:

-

UPLC System: Waters ACQUITY UPLC H-Class or equivalent.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution: A shorter gradient can be employed due to the efficiency of UPLC.

-

0-5 min: 10-40% B

-

5-12 min: 40-80% B

-

12-15 min: 80-95% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

-

Ionization Mode: ESI negative

-

MRM Transitions: Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution. For a hypothetical compound, this might look like: Precursor ion [M-H]⁻ → Product ion 1, Product ion 2.

Procedure:

-

Standard and Sample Preparation: Prepare standards and samples as described in Protocol 2.

-

Method Validation: The method should be validated for linearity, precision, accuracy, and recovery according to standard guidelines[2][3].

-

Analysis: Inject the standards and samples into the UPLC-MS/MS system.

-

Quantification: Quantify this compound using the established MRM transitions and a calibration curve generated from the standard solutions.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for this compound quantification.

Signaling Pathway Diagrams

The anti-inflammatory and anticancer activities of many natural compounds, including flavonoids, are often attributed to their ability to modulate key cellular signaling pathways. Based on existing literature for compounds with similar structures and activities, this compound is hypothesized to target the NF-κB and PI3K/Akt pathways.

1. Putative Anti-inflammatory Mechanism via NF-κB Pathway Inhibition